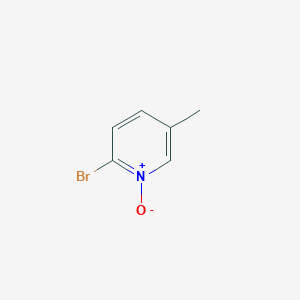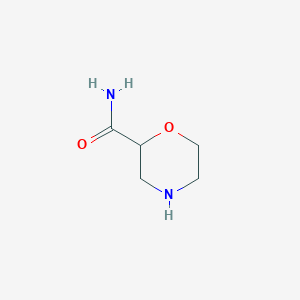
Morpholine-2-carboxamide
Vue d'ensemble
Description
Morpholine-2-carboxamide is a derivative of morpholine . Morpholine is a common additive used for pH adjustment in both fossil fuel and nuclear power plant steam systems .
Synthesis Analysis
The synthesis of morpholines, including Morpholine-2-carboxamide, has been a subject of research. They are generally synthesized from 1,2-amino alcohols and related compounds .Molecular Structure Analysis
The molecular structure of Morpholine-2-carboxamide is C5H11ClN2O2 . The morpholine motif has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds .Chemical Reactions Analysis
Morpholines are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique
Summary of the Application
The study presents a short and highly modular synthetic route that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides .
Methods of Application or Experimental Procedures
For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .
Results or Outcomes
Given the high efficiency and modularity of this synthetic strategy, it constitutes a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
2. N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy Benzofuran-2-Carboxamide
Summary of the Application
The study involves the synthesis of N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide as part of a research programme targeting novel indole-like molecules as potential cannabinoid agonists .
Methods of Application or Experimental Procedures
The synthesis involved the reaction of 5-Methoxy-3-(2-ethyl morpholine) benzofuran-2-carboxylic acid with benzylamine and TBTU in anhydrous DMF. The solution was stirred at room temperature under an atmosphere of nitrogen for 3.0 hours .
Results or Outcomes
The desired N-benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide was obtained as yellow crystals with a melting point of 118-120 °C .
3. Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives
Summary of the Application
The study discusses the natural sources, bioactivity, and synthesis of benzofuran derivatives, including benzofuran-2-carboxamide derivatives . These compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Methods of Application or Experimental Procedures
The study involves the synthesis of complex benzofuran derivatives through unique free radical cyclization cascades . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Results or Outcomes
The study shows that benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds .
4. Recent Progress in the Synthesis of Morpholines
Summary of the Application
The study describes recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds .
Methods of Application or Experimental Procedures
The synthesis involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Results or Outcomes
The study presents efficient [4+2] annulation reaction leading to products . This method is efficient for the synthesis of morpholines and related compounds using vinyl sulfonium salts .
5. Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives
Summary of the Application
The study discusses the natural sources, bioactivity, and synthesis of benzofuran derivatives, including benzofuran-2-carboxamide derivatives . These compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Methods of Application or Experimental Procedures
The study involves the synthesis of complex benzofuran derivatives through unique free radical cyclization cascades . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Results or Outcomes
The study shows that benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds .
6. Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates
Summary of the Application
The study uncovers that more than 25% of familiar drugs consist of a carboxamide group . This clearly demonstrates the value of amide bond formation and the investigation into developing reliable protocols to synthesize amides in excellent yields .
Methods of Application or Experimental Procedures
The study involves the development of reliable protocols for the synthesis of amides .
Results or Outcomes
The study shows the importance of the carboxamide group in medicinal chemistry and the need for efficient methods for its synthesis .
Safety And Hazards
Orientations Futures
Recent progress in the synthesis of morpholines has discovered fundamentally new strategies for the synthesis of the morpholine motif, such as the stannyl amine protocol (SnAP) and silicon amine protocol (SLAP). The involvement of MCR methods in the chemistry of morpholines is also worth mentioning .
Propriétés
IUPAC Name |
morpholine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNOAQQZECGQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-2-carboxamide | |
CAS RN |
135072-13-8 | |
| Record name | morpholine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

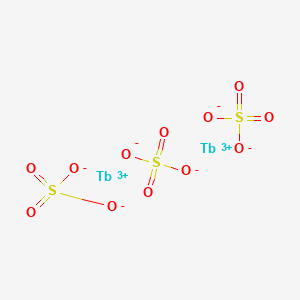
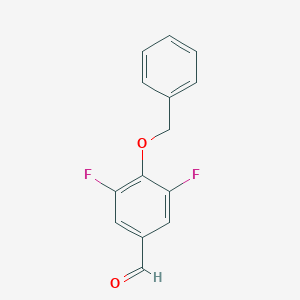
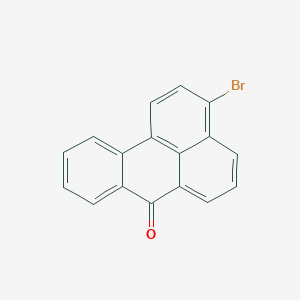
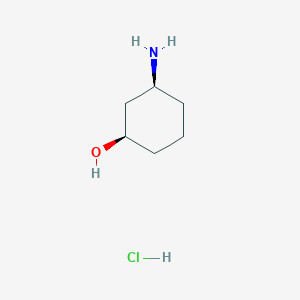
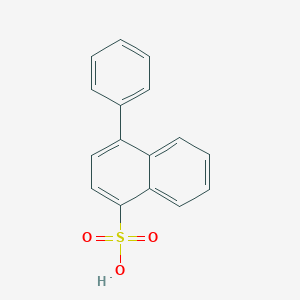
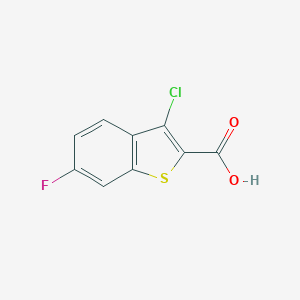
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
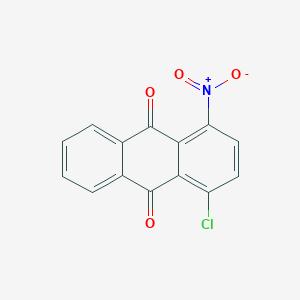

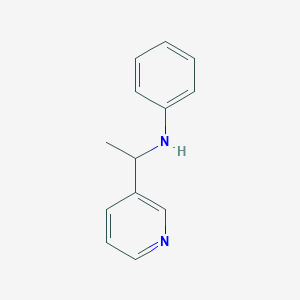
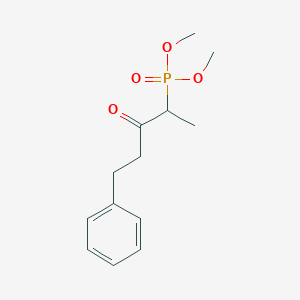
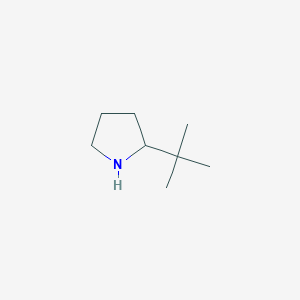
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
